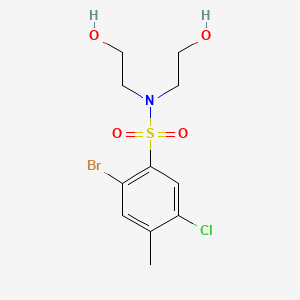
Codaphniphylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Codaphniphylline's synthesis involves several key steps, including the isolation from natural sources and chemical transformations from related compounds. The synthesis of related compounds, such as hybridaphniphylline B, has been reported to feature intermolecular Diels-Alder reactions and Claisen rearrangement as key steps, indicating the complexity involved in synthesizing such alkaloids (Zhang et al., 2018).
Molecular Structure Analysis
The molecular structure of codaphniphylline, as determined through comparison of NMR, IR, and mass spectra with those of daphniphylline, showcases the unique arrangement of atoms and the presence of multiple stereocenters. This complexity underscores the challenges in its synthesis and the interest in its chemical properties (Irikawa et al., 1968).
Safety and Hazards
将来の方向性
The future directions for Codaphniphylline research could involve further studies on its synthesis, structure, and potential biological activities. A recent study reported the most concise and efficient asymmetric synthesis of a complex natural product, Daphenylline, which is related to Codaphniphylline . This suggests that new synthetic strategies could be developed for Codaphniphylline in the future.
作用機序
- Unfortunately, specific molecular targets for daphenylline have not been extensively characterized in the literature .
Target of Action
Pharmacokinetics
Result of Action
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Codaphniphylline involves a series of reactions that include the formation of key intermediates such as benzaldehyde, 2-methyl-1,2,3,4-tetrahydroquinoline and 2-(2-hydroxyethyl)pyridine.", "Starting Materials": [ "Benzaldehyde", "2-methyl-1,2,3,4-tetrahydroquinoline", "2-(2-hydroxyethyl)pyridine", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Benzaldehyde is reacted with sodium borohydride in ethanol to form benzyl alcohol.", "Step 2: Benzyl alcohol is then reacted with 2-methyl-1,2,3,4-tetrahydroquinoline in the presence of acetic acid and hydrochloric acid to form 2-(benzyloxy)-2-methyl-1,2,3,4-tetrahydroquinoline.", "Step 3: The intermediate 2-(benzyloxy)-2-methyl-1,2,3,4-tetrahydroquinoline is then reacted with 2-(2-hydroxyethyl)pyridine in the presence of sodium hydroxide to form Codaphniphylline.", "Step 4: The final product is isolated by filtration and recrystallization from diethyl ether." ] } | |
CAS番号 |
14694-15-6 |
製品名 |
Codaphniphylline |
分子式 |
C30H47NO3 |
分子量 |
469.71 |
外観 |
Powder |
製品の起源 |
United States |
Q & A
Q1: What is the structural significance of Codaphniphylline in the context of Daphniphyllum alkaloids?
A1: Codaphniphylline shares a structural resemblance with Daphniphylline, another alkaloid found in the Daphniphyllum species. Research suggests that both compounds contain a complex ring system, including a 6-oxa- and 2,8-dioxabicyclo[3.2.1]octane moiety. [] This particular structural feature has been a focal point in synthetic studies aiming to understand and replicate the natural synthesis of these alkaloids. []
Q2: Has the total synthesis of (+)-Codaphniphylline been achieved?
A2: Yes, the total synthesis of (+)-Codaphniphylline has been successfully accomplished. [, ] This achievement is a testament to the advancements in synthetic organic chemistry and provides access to a valuable tool for further exploring the biological activity and potential applications of this natural product.
Q3: What were the key starting materials used in the synthesis of some 6-oxa- and 2,8-dioxabicyclo[3.2.1]octanes related to Daphniphyllum alkaloids?
A3: Researchers utilized readily available Geraniol as a starting material in the synthesis of various 6-oxa- and 2,8-dioxabicyclo[3.2.1]octanes. [] This approach proved valuable in constructing the core structures found in Daphniphylline and Codaphniphylline, highlighting the importance of utilizing accessible building blocks in complex natural product synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



